molecular formula C13H17N3O B11740109 3-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol CAS No. 1856022-55-3

3-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol

Cat. No.: B11740109
CAS No.: 1856022-55-3
M. Wt: 231.29 g/mol
InChI Key: UIFAHAYVRKMTCI-UHFFFAOYSA-N
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Description

3-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol is a compound that features a phenol group attached to a pyrazole moiety via an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol typically involves the reaction of 3-aminomethylphenol with 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is stirred at room temperature for several hours to ensure complete reaction, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings[][6].

Mechanism of Action

The mechanism of action of 3-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(1-methyl-4-ethyl-1H-pyrazol-3-yl)amino]methyl}phenol
  • 3-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)amino]methyl}phenol
  • 3-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}anisole

Uniqueness

3-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the phenol and pyrazole groups allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

CAS No.

1856022-55-3

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-[[(1-ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-3-16-9-10(2)13(15-16)14-8-11-5-4-6-12(17)7-11/h4-7,9,17H,3,8H2,1-2H3,(H,14,15)

InChI Key

UIFAHAYVRKMTCI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC(=CC=C2)O)C

Origin of Product

United States

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